Regioisomeric Differentiation: N2,N2-Dimethyl vs. N2,N4-Dimethyl Substitution Pattern
N2,N2-dimethylpyridine-2,4-diamine (CAS 90008-36-9) differs critically from its regioisomer N2,N4-dimethylpyridine-2,4-diamine (CAS 100820-62-0) in the placement of the second methyl group. The target compound bears a dimethylated amine at the 2-position and a primary amine at the 4-position, whereas the comparator features monomethylated amines at both positions [1][2]. This difference results in the target compound having 1 hydrogen bond donor (the 4-position primary amine) compared to 2 donors in the comparator, as well as differences in the number of rotatable bonds (1 vs. 2), directly impacting molecular recognition events [3][4].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | N2,N4-dimethylpyridine-2,4-diamine (CAS 100820-62-0): 2 |
| Quantified Difference | 50% fewer H-bond donors |
| Conditions | Structural analysis based on molecular formula and SMILES notation |
Why This Matters
Differences in hydrogen bond donor count directly influence ligand-protein binding thermodynamics, solvation properties, and membrane permeability, making these regioisomers non-interchangeable in medicinal chemistry programs.
- [1] Chem960. (n.d.). 90008-36-9 (N2,N2-二甲基吡啶-2,4-二胺, 2-N,2-N-dimethylpyridine-2,4-diamine). Retrieved from https://m.chem960.com View Source
- [2] Chem960. (n.d.). 100820-62-0 (2,4-Pyridinediamine,N2,N4-dimethyl-). Retrieved from https://m.chem960.com View Source
- [3] RCSB PDB. (n.d.). X4V Ligand Summary Page: N~4~,N~4~-dimethylpyridine-2,4-diamine. Retrieved from https://www.rcsb.org/ligand/X4V View Source
- [4] Chem960. (n.d.). 90008-36-9 (N2,N2-二甲基吡啶-2,4-二胺, 2-N,2-N-dimethylpyridine-2,4-diamine). Retrieved from https://m.chem960.com View Source
